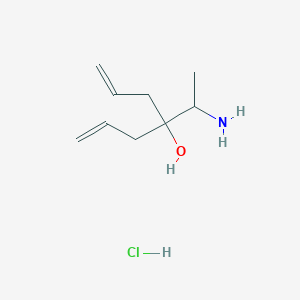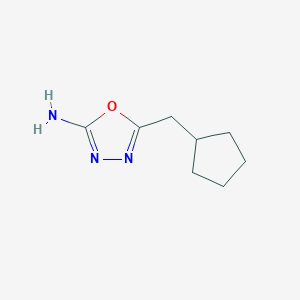
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride, also known as 4-AEHD, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and alcohols. It is used mainly in the fields of biochemistry, physiology, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound is utilized in the synthesis of 3,4-Dihydroquinazolines , which are prominent scaffolds in drug design . These structures are found in numerous natural products and synthetic medicinal agents, including alkaloids with significant biological activities. The compound’s ability to act as an electrophile in reactions with nucleophilic amines makes it valuable for creating complex heterocycles essential in medicinal chemistry.
Agriculture
In the agricultural sector, 4-(1-Aminoethyl)hepta-1,6-dien-4-ol hydrochloride could be explored for the synthesis of compounds with potential insecticidal and antifungal properties . Its role in the formation of heterocycles can be leveraged to develop new pesticides or growth regulators that are more environmentally friendly and targeted.
Industrial Applications
While specific industrial uses of this compound are not detailed in the search results, its chemical structure suggests potential as a building block in the synthesis of more complex molecules . Its reactive diene structure could be useful in polymer chemistry or as a precursor for specialty chemicals in various industries.
Environmental Science
The compound’s potential environmental applications are not explicitly mentioned in the search results. However, its chemical properties could be investigated for environmental remediation techniques, such as the synthesis of materials that can capture pollutants or facilitate the breakdown of hazardous substances .
Biochemistry
In biochemistry research, 4-(1-Aminoethyl)hepta-1,6-dien-4-ol hydrochloride may be used as a reagent in the study of enzyme-catalyzed reactions or in the development of biochemical assays . Its structure could be important in studying the interaction between enzymes and substrates or inhibitors.
Materials Science
The compound’s potential applications in materials science are not directly listed, but its properties suggest it could be used in the synthesis of new materials . For example, it might be involved in creating organic semiconductors, conductive polymers, or materials with unique optical properties.
Analytical Chemistry
As an analytical standard, this compound could be used in quantitative analysis to calibrate instruments or validate methods . Its well-defined structure and properties make it suitable for use as an internal standard in various analytical techniques.
Synthetic Organic Chemistry
4-(1-Aminoethyl)hepta-1,6-dien-4-ol hydrochloride: is a versatile reagent in synthetic organic chemistry, particularly in Mitsunobu condensation reactions . It can be used to create a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Eigenschaften
IUPAC Name |
4-(1-aminoethyl)hepta-1,6-dien-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-4-6-9(11,7-5-2)8(3)10;/h4-5,8,11H,1-2,6-7,10H2,3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOFOOUSBXHJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC=C)(CC=C)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787314 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1-Amino-ethyl)-hepta-1,6-dien-4-ol hydrochloride | |
CAS RN |
1047620-84-7 |
Source


|
| Record name | 1,6-Heptadien-4-ol, 4-(1-aminoethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047620-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)







![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)




